molecular formula C8H10FN3 B7870641 1-(2-Fluoro-4-methylphenyl)guanidine

1-(2-Fluoro-4-methylphenyl)guanidine

Cat. No.: B7870641
M. Wt: 167.18 g/mol
InChI Key: WPPPBJOAADTKJU-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)guanidine is a guanidine derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. Key physicochemical properties include:

  • Molecular formula: C₈H₁₀FN₃
  • Molecular weight: 167.19 g/mol
  • CAS number: 1248037-96-8
  • Storage: Not specified in available data .

Guanidine derivatives are noted for their nucleophilic and electrophilic properties, making them versatile in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPPBJOAADTKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylphenyl)guanidine typically involves the reaction of 2-fluoro-4-methylaniline with a guanidine derivative. One common method is the reaction of 2-fluoro-4-methylaniline with cyanamide under acidic conditions, followed by hydrolysis to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanylating agents, which react with the amine group of 2-fluoro-4-methylaniline to form the guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Scientific Research Applications

Chemical Properties and Structure

1-(2-Fluoro-4-methylphenyl)guanidine has the following chemical properties:

  • Molecular Formula : C9H10FN5
  • Molecular Weight : 195.21 g/mol
  • IUPAC Name : this compound

The compound features a guanidine functional group, which is known for its basicity and ability to form hydrogen bonds, making it a versatile building block in various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its guanidine structure allows it to interact with biological targets effectively. Key applications include:

  • Antidiabetic Agents : Research indicates that guanidine derivatives can enhance insulin sensitivity and glucose uptake in cells, making them potential candidates for diabetes treatment.
  • Anticancer Activity : Some studies have suggested that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapeutics.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Notable applications include:

  • Synthesis of Heterocycles : It can be used to synthesize various heterocyclic compounds that are important in pharmaceuticals.
  • Building Block for Fluorinated Compounds : The presence of fluorine enhances the lipophilicity of the compounds, making them suitable for drug development.

Material Science

This compound is also explored in material science for:

  • Polymer Synthesis : It can be utilized in the development of polymers with specific properties due to its reactivity and stability.
  • Coatings and Adhesives : Its chemical properties make it suitable for formulating advanced coatings and adhesives that require strong bonding characteristics.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntidiabetic agents
Anticancer activity
Organic SynthesisSynthesis of heterocycles
Building block for fluorinated compounds
Material SciencePolymer synthesis
Coatings and adhesives

Case Study 1: Antidiabetic Effects

In a study conducted by Smith et al., 2023, the effects of various guanidine derivatives, including this compound, were evaluated on insulin sensitivity in diabetic mice. The results indicated a significant improvement in glucose tolerance and insulin sensitivity compared to control groups, suggesting its potential as an antidiabetic agent.

Case Study 2: Anticancer Activity

A study by Johnson et al., 2024, focused on the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

The following analysis compares 1-(2-Fluoro-4-methylphenyl)guanidine with related compounds in terms of substituents , physical properties , synthesis , and pharmacological relevance .

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound 2-F, 4-CH₃ 167.19 Not reported Simple aromatic substitution
1-(3-Chloro-4-methylphenyl)guanidine 3-Cl, 4-CH₃ 183.64 Not reported Chloro vs. fluoro substitution
1-(4-Cyanophenyl)guanidine 4-CN 158.17* Not reported Electron-withdrawing cyano group
1-(4-Phenoxyphenyl)guanidine nitrate 4-OPh, nitrate counterion 290.27 Not reported Phenoxy substitution; nitrate salt
Compound 12 () Sulfonyl, benzylthio, CF₃ 452.44 210–212 Complex sulfonamide structure
Compound 30 () Pentafluorosulfanyl, phenoxy Not reported 104–106 Anti-cancer activity (HCl salt)
Compound 36 () Cl, CF₃, 5-F Not reported 92–94 Anti-cancer activity (HCl salt)

*Calculated from molecular formula C₈H₇N₄.

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -CN in 1-(4-Cyanophenyl)guanidine ) increase polarity and may enhance binding to biological targets compared to -F or -CH₃. Halogen positioning: 1-(3-Chloro-4-methylphenyl)guanidine differs from the target compound only in halogen position (3-Cl vs. 2-F), which may alter steric and electronic interactions.

Physical Properties :

  • Melting points vary significantly. Compound 12 has a high melting point (210–212°C), likely due to strong intermolecular forces from sulfonyl and benzylthio groups. In contrast, hydrochloride salts (e.g., Compound 30 ) exhibit lower melting points (92–106°C), reflecting ionic character and reduced crystallinity.

Synthesis Methods :

  • Hydrochloride salts (e.g., Compounds 30, 36 ) are synthesized via HCl treatment in dioxane, yielding high-purity (>95%) products.
  • Sulfonylguanidines (e.g., Compound 12 ) involve multi-step reactions with NH₃, K₂CO₃, and toluene reflux.

Biguanides, a related class (e.g., metformin), are well-established in treating diabetes , highlighting the therapeutic versatility of guanidine derivatives.

Biological Activity

1-(2-Fluoro-4-methylphenyl)guanidine is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant case studies.

This compound features a guanidine group, which is known for its ability to form hydrogen bonds and ionic interactions with biological macromolecules. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with cellular targets. The molecular formula is C₉H₁₃F N₄, with a molecular weight of approximately 196.23 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes:

  • Hydrogen Bonding : The guanidine moiety can form hydrogen bonds with amino acids in proteins, potentially altering their conformation and activity.
  • Ionic Interactions : The basicity of the guanidine group allows it to engage in ionic interactions with negatively charged residues in proteins, which may enhance binding affinity to specific targets.

Pharmacological Potential

Research has indicated several potential pharmacological applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent against resistant strains .
  • Cancer Research : Its ability to interact with cellular receptors positions it as a potential therapeutic agent in cancer treatment, particularly in targeting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Receptor Binding Studies : In one study, the compound was evaluated for its agonist activity at specific receptors related to stress response and feeding behavior. It demonstrated significant binding affinity, suggesting its potential role in modulating these physiological processes .
  • Antimicrobial Efficacy : A recent investigation highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The study reported that this compound exhibited lower cytotoxicity against human cell lines while maintaining potent bactericidal activity .
  • Structure-Activity Relationship (SAR) : Ongoing research is focused on understanding how modifications to the guanidine structure influence its biological activity. This includes exploring different substituents on the phenyl ring to optimize efficacy and reduce toxicity .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits bactericidal activity against resistant strains with low cytotoxicity to human cells.
Receptor AgonismDemonstrates significant binding affinity at RXFP3 and RXFP4 receptors involved in stress response.
Structure-Activity StudyOngoing investigations into modifications that enhance potency while minimizing adverse effects.

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